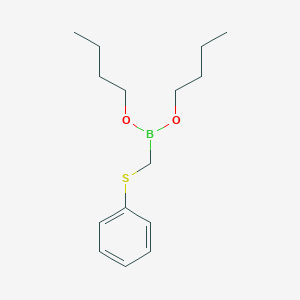
Dibutyl ((phenylthio)methyl)boronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl ((phenylthio)methyl)boronate is a boron-containing organic compound that features a phenylthio group attached to a methyl group, which is further bonded to a boronate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dibutyl ((phenylthio)methyl)boronate can be synthesized through various methods. One common approach involves the reaction of phenylthio-substituted methyl boronates with dibutyl borate under controlled conditions. The reaction typically requires the use of a base such as lithium diisopropylamide (LDA) to deprotonate the phenylthio-methyl group, followed by the addition of dibutyl borate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl ((phenylthio)methyl)boronate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Palladium catalysts, aryl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Aryl-substituted boronates.
Aplicaciones Científicas De Investigación
Dibutyl ((phenylthio)methyl)boronate has several applications in scientific research:
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of dibutyl ((phenylthio)methyl)boronate involves its ability to form stable complexes with various substrates. In Suzuki–Miyaura coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The phenylthio group can also participate in nucleophilic substitution reactions, enhancing the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the phenylthio group.
Dibutyl borate: Similar boronate ester but without the phenylthio-methyl group.
Phenylthio-substituted methyl boronates: Similar structure but with different alkyl groups.
Uniqueness
Dibutyl ((phenylthio)methyl)boronate is unique due to the presence of both the phenylthio group and the boronate ester, which confer distinct reactivity and versatility in various chemical reactions. This combination allows for selective modifications and applications in diverse fields.
Propiedades
Número CAS |
70558-00-8 |
|---|---|
Fórmula molecular |
C15H25BO2S |
Peso molecular |
280.2 g/mol |
Nombre IUPAC |
dibutoxy(phenylsulfanylmethyl)borane |
InChI |
InChI=1S/C15H25BO2S/c1-3-5-12-17-16(18-13-6-4-2)14-19-15-10-8-7-9-11-15/h7-11H,3-6,12-14H2,1-2H3 |
Clave InChI |
JIOPSMXZVXIUKV-UHFFFAOYSA-N |
SMILES canónico |
B(CSC1=CC=CC=C1)(OCCCC)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















